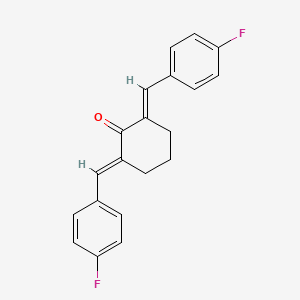

2,6-Bis(4-fluorobenzylidene)cyclohexanone

概要

説明

2,6-Bis(4-fluorobenzylidene)cyclohexanone is a synthetic organic compound with the molecular formula C20H16F2O and a molecular weight of 310.34 g/mol It is characterized by the presence of two 4-fluorobenzylidene groups attached to a cyclohexanone core

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis(4-fluorobenzylidene)cyclohexanone typically involves the condensation reaction between cyclohexanone and 4-fluorobenzaldehyde. The reaction is catalyzed by a base, such as sodium hydroxide or potassium hydroxide, and is carried out in an appropriate solvent like ethanol or methanol. The reaction conditions often include refluxing the mixture for several hours to ensure complete reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

化学反応の分析

Types of Reactions

2,6-Bis(4-fluorobenzylidene)cyclohexanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols.

Substitution: The fluorine atoms in the benzylidene groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in polar aprotic solvents.

Major Products Formed

Oxidation: Corresponding carboxylic acids.

Reduction: Corresponding alcohols.

Substitution: Compounds with substituted functional groups replacing the fluorine atoms.

科学的研究の応用

Applications Overview

| Field | Application |

|---|---|

| Organic Synthesis | Serves as a versatile intermediate for synthesizing complex organic molecules. |

| Pharmaceutical Development | Investigated for drug design targeting specific biological pathways to enhance therapeutic efficacy. |

| Material Science | Used in formulating advanced materials, including polymers and coatings that improve durability. |

| Photochemistry | Valuable in light-activated processes with potential applications in solar energy and photonic devices. |

| Analytical Chemistry | Employed in chromatography for compound separation and identification, aiding quality control. |

Organic Synthesis

2,6-Bis(4-fluorobenzylidene)cyclohexanone is utilized as an intermediate in the synthesis of various organic compounds. Its structure allows chemists to create complex molecules efficiently through various reaction pathways.

Pharmaceutical Development

This compound has been explored for its potential therapeutic applications:

- Selective Inhibition of Cyclooxygenase Enzymes : It acts as a selective inhibitor of cyclooxygenase-1 (Cox-1) and cyclooxygenase-2 (Cox-2), which are crucial in prostaglandin synthesis. This inhibition leads to reduced inflammation and pain signaling .

- Tyrosinase Inhibition : The compound inhibits tyrosinase, an enzyme involved in melanin production, making it a candidate for skin-whitening agents .

Material Science

In material science, this compound is incorporated into the formulation of advanced materials such as polymers and coatings. Its unique chemical properties enhance the durability and performance of these materials.

Photochemistry

The compound's ability to undergo photochemical reactions makes it valuable in studies related to light-activated processes. These processes can lead to innovative applications in solar energy conversion and photonic devices.

Analytical Chemistry

In analytical chemistry, this compound is employed in various techniques such as chromatography to separate and identify compounds. This capability aids researchers in quality control and substance identification.

Case Study 1: Pharmaceutical Research

A study investigated the effects of this compound on Cox enzymes. The results demonstrated significant inhibition of both Cox-1 and Cox-2, leading to decreased prostaglandin levels and reduced inflammation in animal models . This finding supports its potential use as a non-steroidal anti-inflammatory drug (NSAID).

Case Study 2: Material Science Application

Research into the incorporation of this compound into polymer matrices revealed enhanced thermal stability and mechanical properties compared to traditional polymers without the compound . This enhancement is attributed to the unique interactions facilitated by the fluorine substituents.

作用機序

The mechanism of action of 2,6-Bis(4-fluorobenzylidene)cyclohexanone involves its interaction with specific molecular targets and pathways. It has been shown to act as a selective inhibitor of cyclooxygenase-1 (Cox-1) and cyclooxygenase-2 (Cox-2) enzymes. By inhibiting these enzymes, the compound can modulate inflammatory responses and pain pathways. The exact molecular interactions and pathways involved in its inhibitory action are still under investigation .

類似化合物との比較

Similar Compounds

- 2,6-Bis(3-chlorobenzylidene)cyclohexanone

- 2,6-Bis(4-methoxybenzylidene)cyclohexanone

- 2,6-Bis(2,6-dichlorobenzylidene)cyclohexanone

- 2,6-Bis(2,6-dimethoxybenzylidene)cyclohexanone

- 2,6-Bis(4-methylbenzylidene)cyclohexanone

Uniqueness

2,6-Bis(4-fluorobenzylidene)cyclohexanone is unique due to the presence of fluorine atoms in the benzylidene groups, which can influence its chemical reactivity and biological activity. The fluorine atoms can enhance the compound’s stability and lipophilicity, making it a valuable candidate for various applications .

生物活性

2,6-Bis(4-fluorobenzylidene)cyclohexanone is a synthetic organic compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications.

- Molecular Formula : CHFO

- Molecular Weight : 310.34 g/mol

- CAS Number : 395-12-0

The compound features a cyclohexanone core with two 4-fluorobenzylidene substituents, contributing to its unique biological properties.

Inhibition of Cyclooxygenase Enzymes

One of the primary mechanisms through which this compound exerts its biological effects is through the selective inhibition of cyclooxygenase enzymes (Cox-1 and Cox-2). This inhibition leads to:

- Reduced Prostaglandin Synthesis : By blocking the conversion of arachidonic acid to prostaglandins, the compound decreases inflammation and pain signaling pathways.

- Selectivity Profile : The compound shows a preferential inhibition of Cox-1 over Cox-2, which may lead to fewer gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Tyrosinase Inhibition

Another significant activity is the inhibition of tyrosinase, an enzyme critical for melanin synthesis. The mechanism involves:

- Binding to Active Site : The compound binds to the active site of tyrosinase, preventing the conversion of tyrosine into melanin, making it a candidate for skin-whitening applications .

Anti-inflammatory Effects

Research indicates that this compound effectively reduces inflammation in various models. For instance:

- In animal studies, lower doses resulted in significant reductions in inflammatory markers and pain responses.

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various pathogens. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .

| Pathogen Type | Activity Level |

|---|---|

| Gram-positive bacteria | High |

| Gram-negative bacteria | Moderate |

Cytotoxicity

Preliminary studies have assessed the cytotoxic potential of this compound against cancer cell lines. The findings suggest that it exhibits selective cytotoxicity towards certain cancer types while sparing normal cells .

Case Studies and Research Findings

- Anti-inflammatory Study : A study conducted on mice showed that treatment with this compound led to a significant decrease in paw edema compared to controls. The reduction was attributed to its inhibitory action on Cox enzymes.

- Tyrosinase Inhibition Study : In vitro assays demonstrated that this compound could inhibit tyrosinase activity by up to 80%, indicating strong potential for use in cosmetic formulations aimed at reducing hyperpigmentation .

- Antimicrobial Efficacy : In a comparative study against standard antibiotics, this compound showed superior activity against specific bacterial strains, highlighting its potential as a novel antimicrobial agent .

特性

IUPAC Name |

2,6-bis[(4-fluorophenyl)methylidene]cyclohexan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16F2O/c21-18-8-4-14(5-9-18)12-16-2-1-3-17(20(16)23)13-15-6-10-19(22)11-7-15/h4-13H,1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STPNBQOTKFPYEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=CC2=CC=C(C=C2)F)C(=O)C(=CC3=CC=C(C=C3)F)C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60278965 | |

| Record name | 2,6-Bis[(4-fluorophenyl)methylidene]cyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60278965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

395-12-0, 62085-74-9 | |

| Record name | 2,6-Bis[(4-fluorophenyl)methylene]cyclohexanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=395-12-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Bis[(4-fluorophenyl)methylidene]cyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60278965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2,6-bis(4-fluorobenzylidene)cyclohexanone impact inflammation and what are the underlying mechanisms?

A: Research indicates that this compound exhibits anti-inflammatory activity by preferentially inhibiting the cyclooxygenase-1 (COX-1) enzyme over COX-2. [] This selectivity profile differs from curcumin, the parent compound from which it is derived. While both compounds share structural similarities, the presence of the 4-fluorobenzylidene groups in this compound likely contributes to its altered COX isoform selectivity. Further investigations using molecular docking simulations revealed that this compound interacts with specific amino acid residues within the active site of COX-1, such as Arg120 and Ser530, which are crucial for its inhibitory action. [] This interaction ultimately leads to a reduction in the production of pro-inflammatory mediators like prostaglandin E2 (PGE2), thereby mitigating the inflammatory response.

Q2: What is known about the three-dimensional structure of this compound?

A: this compound crystallizes in the triclinic system with the space group P-1. [] The cyclohexanone ring within the molecule adopts a sofa conformation, differing from the more common chair conformation observed in cyclohexane derivatives. Notably, the two 4-fluorobenzylidene groups attached to the cyclohexanone ring exhibit distinct torsion angles, highlighting the molecule's asymmetrical nature. This asymmetry arises from steric repulsion between the aromatic rings and the cyclohexanone hydrogens. These structural features contribute to the compound's overall molecular packing, which is stabilized by a combination of van der Waals forces, C–H…O, C–H…F, and C–H…π interactions. [] Understanding the three-dimensional structure of this compound provides valuable insights into its physicochemical properties and potential interactions with biological targets.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。